

"Di(benzotriazol-1-yl)carbonate" stability and decomposition pathways

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Compound of Interest

Compound Name: Di(benzotriazol-1-yl)carbonate

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An In-Depth Technical Guide to the Stability and Decomposition Pathways of **Di(benzotriazol-1-yl)carbonate**

Authored by: A Senior Application Scientist

Foreword

Di(benzotriazol-1-yl)carbonate (BTC), a derivative of 1-hydroxybenzotriazole (HOBt), is a highly effective coupling reagent in modern organic synthesis, particularly in the formation of amide and ester bonds. Its utility in the pharmaceutical and fine chemical industries is predicated on its ability to activate carboxylic acids, facilitating their reaction with nucleophiles under mild conditions. However, the very reactivity that makes BTC a valuable synthetic tool also implies a degree of instability. A thorough understanding of its stability profile and decomposition pathways is not merely an academic exercise; it is a critical prerequisite for its safe handling, storage, and optimal application in complex synthetic routes. This guide provides a comprehensive technical overview of the stability of **Di(benzotriazol-1-yl)carbonate**, detailing its decomposition under thermal, hydrolytic, and photolytic stress, as well as its controlled decomposition during its intended use as a coupling reagent.

Chemical and Physical Properties of Di(benzotriazol-1-yl)carbonate

A foundational understanding of the physicochemical properties of **Di(benzotriazol-1-yl)carbonate** is essential for its appropriate handling and use. These properties are

summarized in the table below.

Property	Value	References
Molecular Formula	C ₁₃ H ₈ N ₆ O ₃	[1][2][3]
Molecular Weight	296.24 g/mol	[1][2][3]
Appearance	White to off-white solid	
Melting Point	Approximately 150 °C	[3][4]
Density	~1.7 g/cm ³	[4]
CAS Number	88544-01-8	[1][2][3]

Thermal Stability and Decomposition

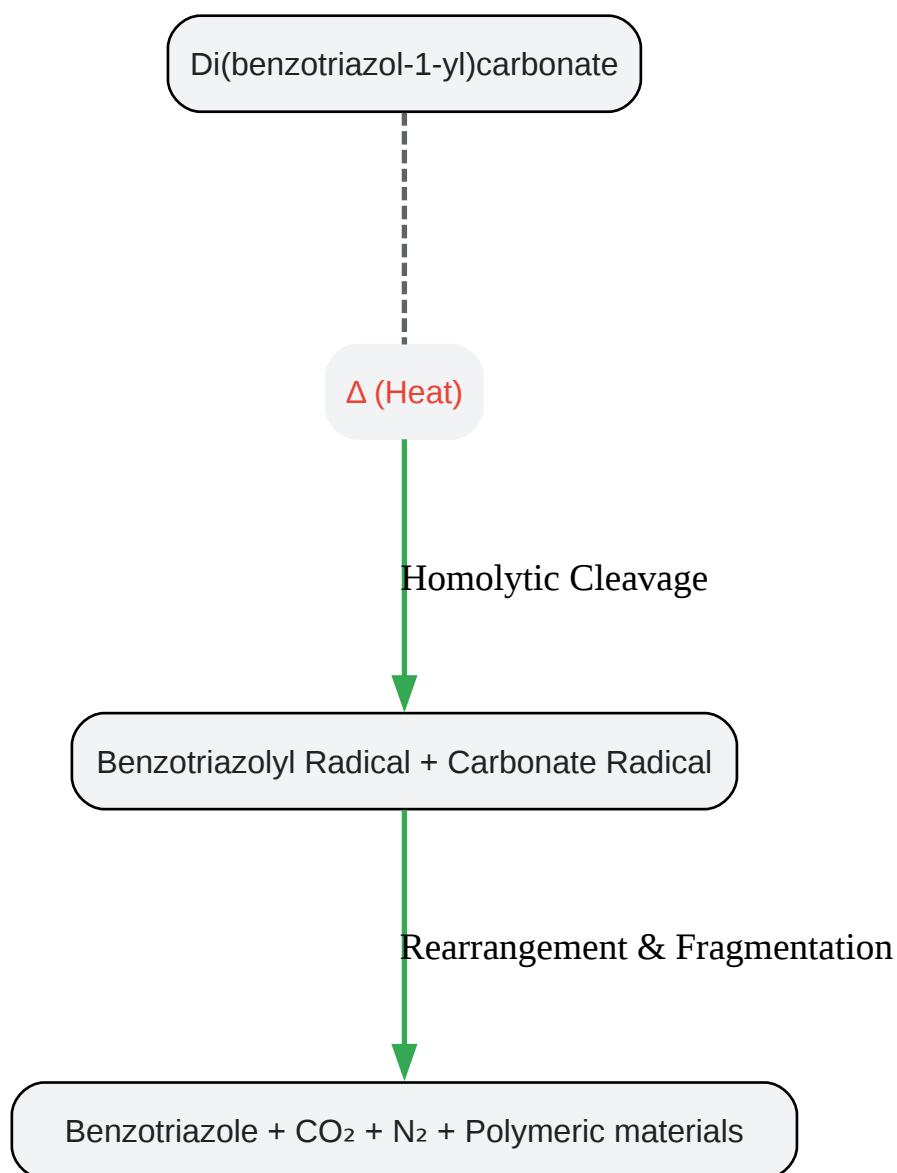
The presence of multiple nitrogen-nitrogen bonds within the benzotriazole moieties of **Di(benzotriazol-1-yl)carbonate** suggests a potential for thermal instability. While specific comprehensive studies on the thermal decomposition of BTC are not widely published, data from related benzotriazole derivatives and safety assessments of peptide coupling reagents provide significant insights.[2][5]

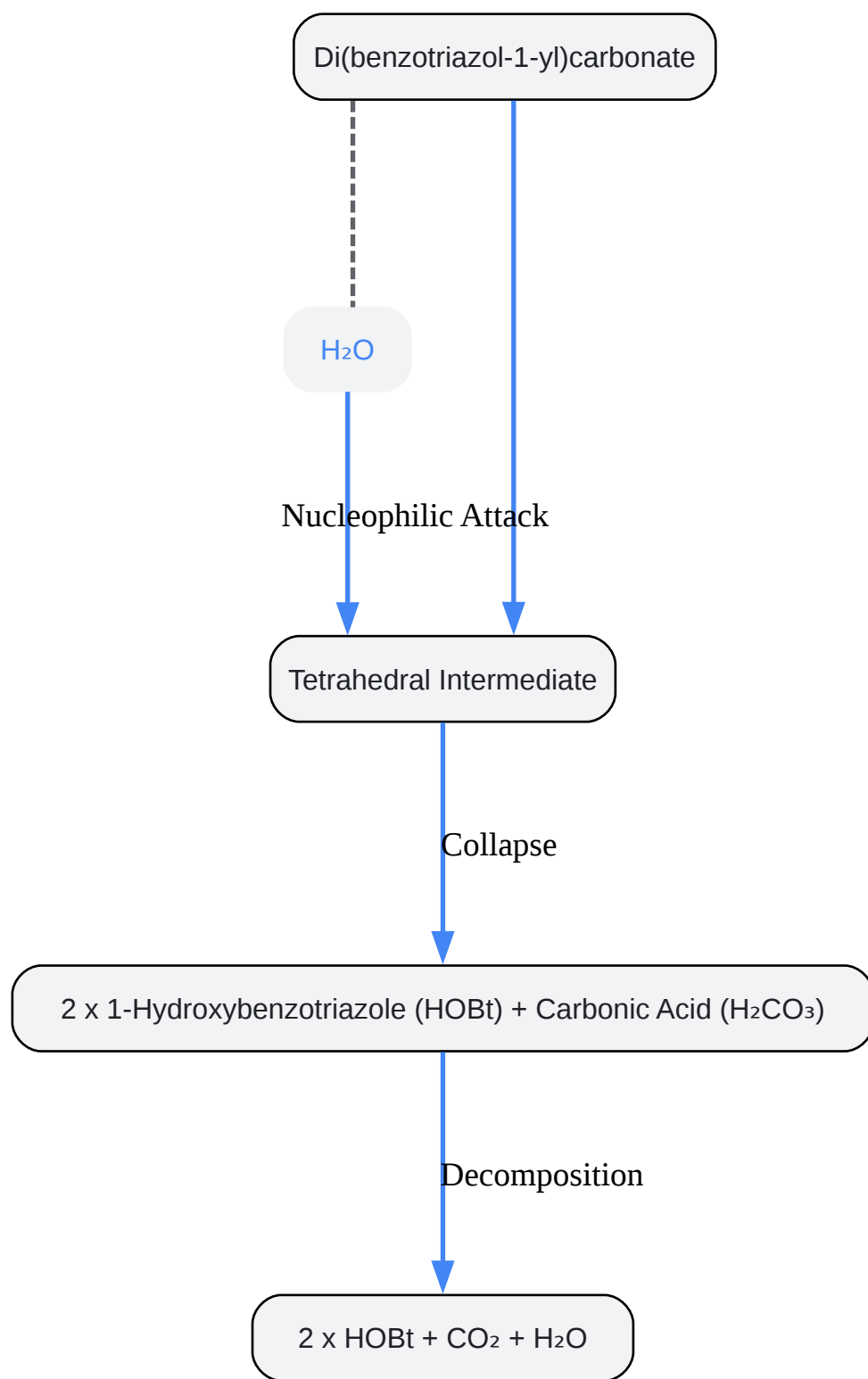
Thermal Hazards

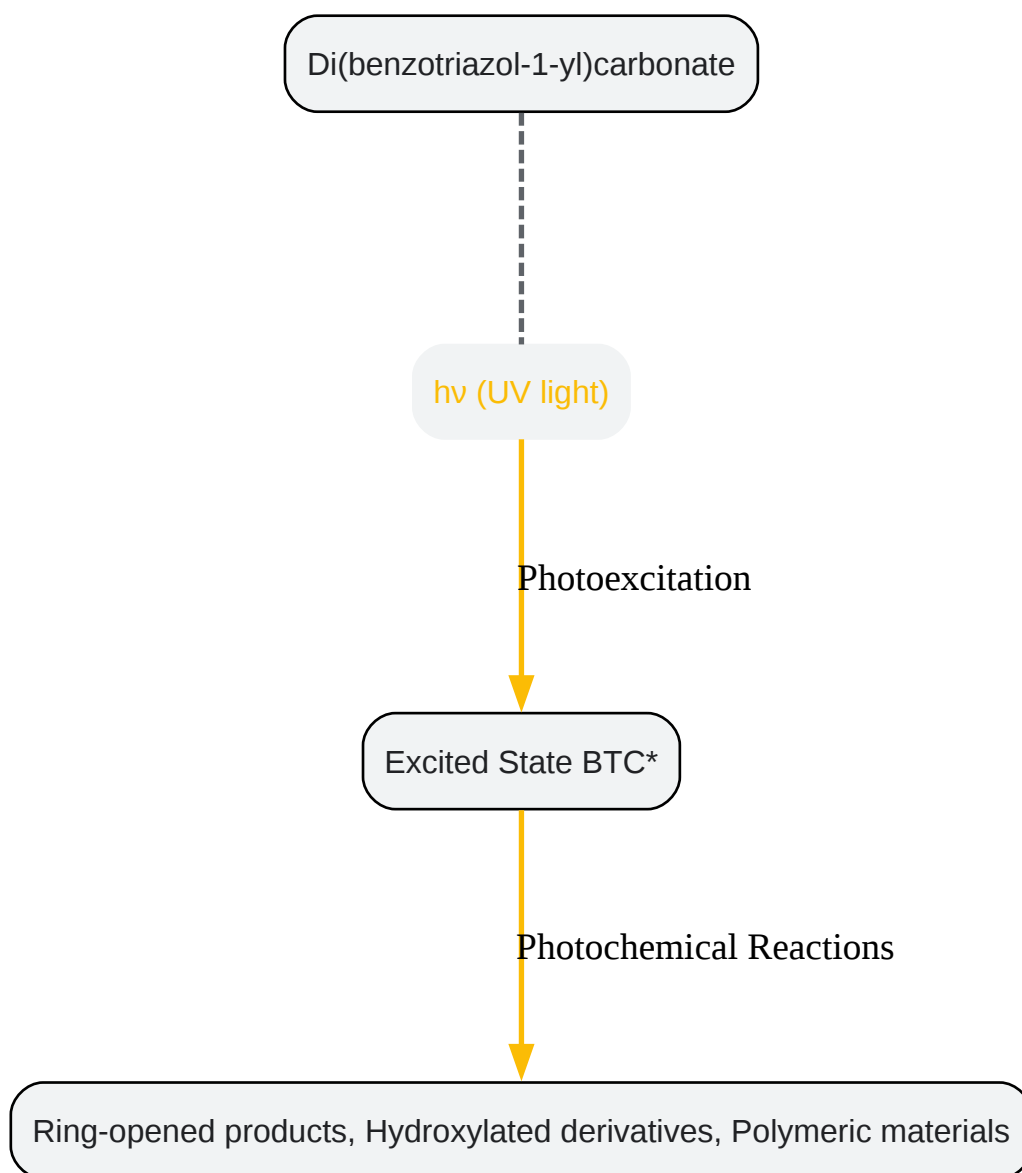
Benzotriazole-based reagents are known to be energetic compounds that can decompose exothermically.[6] The decomposition of similar structures often involves the liberation of nitrogen gas (N₂), which can lead to a rapid pressure increase in a closed system.[7][8] Safety data sheets for BTC classify it as a flammable solid and recommend avoiding exposure to heat and open flames.[3][4]

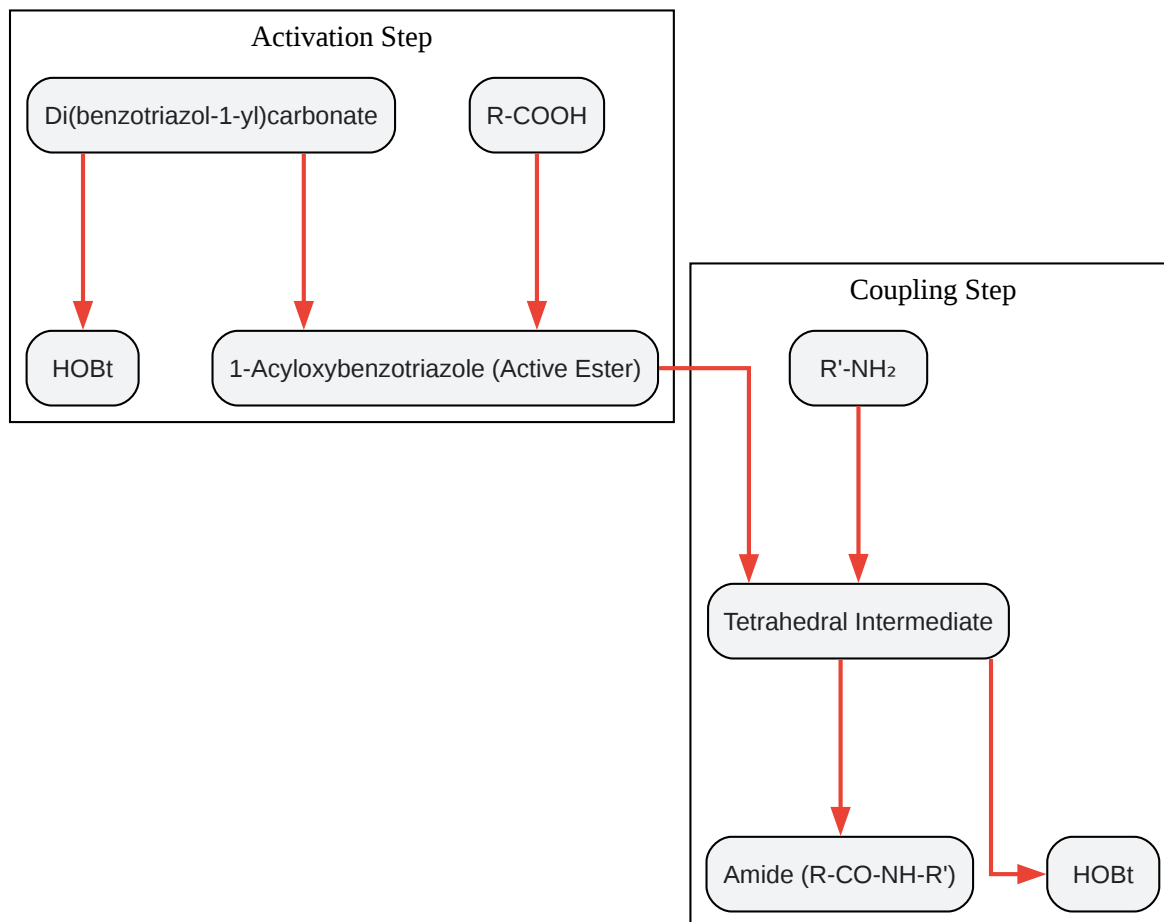
Proposed Thermal Decomposition Pathway

Upon heating, **Di(benzotriazol-1-yl)carbonate** is likely to undergo a multi-step decomposition. The initial and most probable pathway involves the homolytic cleavage of the N-O bond, followed by a cascade of reactions leading to the formation of more stable products. A plausible decomposition pathway is outlined below.









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